molecular formula C23H21N3O3 B2809655 2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol CAS No. 896620-37-4

2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol

Cat. No.: B2809655
CAS No.: 896620-37-4
M. Wt: 387.439
InChI Key: JFJJWMWSKHJBSG-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene core. Key structural elements include:

  • A methoxy group at position 10.
  • A pyridin-3-yl substituent at position 5.
  • A 4-methylphenol moiety attached to the tricyclic system.

The molecule’s complexity arises from its fused oxa-diaza rings and aromatic systems, which likely confer unique electronic and steric properties.

Properties

IUPAC Name

2-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-14-8-9-20(27)17(11-14)18-12-19-16-6-3-7-21(28-2)22(16)29-23(26(19)25-18)15-5-4-10-24-13-15/h3-11,13,19,23,27H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJJWMWSKHJBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrazole intermediate, followed by its reaction with a benzoxazine derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Spiro or Tricyclic Frameworks

Several structurally related compounds from the literature provide insights into the behavior of the target molecule:

Compound Key Features Key Data
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one Spiro[4.5] system with thia-diaza core, nitro/chloro substituents. Yield: 64%; MP: 256–260°C; IR: 1721 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N); MS: m/z 803
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5] oxa-aza system with benzothiazole and dimethylamino groups. Characterized via IR, UV-Vis, and elemental analysis; no bioactivity reported.
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Diazaspiro[4.5] system with trifluoromethyl and pyrimidine substituents. Synthesized in 96% yield; purified via C18 reverse-phase chromatography.
Target Compound Tricyclo[7.4.0.0²,⁶] system with methoxy, pyridinyl, and methylphenol groups. Data not reported in provided evidence; predicted high polarity due to phenol.

Key Observations:

  • Electronic Effects : The target compound’s methoxy and pyridinyl groups may enhance electron density compared to nitro- or chloro-substituted analogs, influencing reactivity and binding interactions .
  • Pharmacological Potential: Unlike fluorinated or trifluoromethylated analogs (e.g., ), the target’s methylphenol group may improve water solubility but limit blood-brain barrier penetration.

Physicochemical Properties

  • Polarity: The phenolic -OH and pyridinyl N-atom suggest moderate polarity, comparable to spiro[4.5] oxa-aza analogs .
  • Thermal Stability : The tricyclic framework may confer higher thermal stability (predicted MP >250°C) than spiro systems (e.g., MP 243–245°C for imidazo-pyridines ).

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